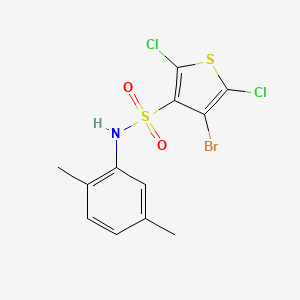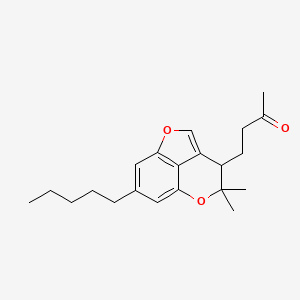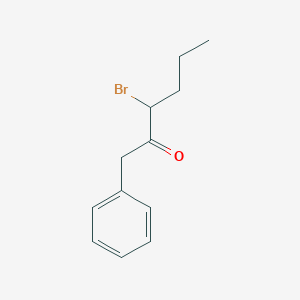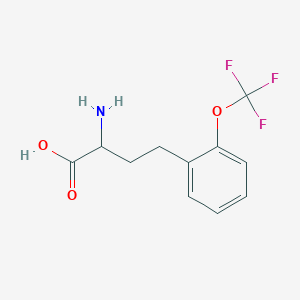![molecular formula C16H15NO4 B14174873 5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-64-2](/img/structure/B14174873.png)
5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a nitro group attached to the biphenyl core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione typically involves the nitration of 5-tert-butyl-3,4-dihydroxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
科学的研究の応用
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,5’-Di-tert-butyl-2,2’-dinitrobiphenyl: Contains additional nitro groups, leading to different reactivity and applications.
Uniqueness
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the specific positioning of the tert-butyl and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
923004-64-2 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
3-tert-butyl-5-(3-nitrophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-5-4-6-12(7-10)17(20)21/h4-9H,1-3H3 |
InChIキー |
ZCZQSWBXNRVYPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)




![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)


![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
